molecular formula C6H12N2 B12281514 ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine

({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine

Cat. No.: B12281514
M. Wt: 112.17 g/mol
InChI Key: XHNXQDXKEJDYNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine typically involves the reaction of [1.1.1]propellane with hydrazine derivatives. One common method includes the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of a manganese catalyst to form di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection steps yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are still under development due to the challenges associated with the large-scale preparation of bicyclo[1.1.1]pentane derivatives. Recent advancements have focused on optimizing reaction conditions and developing scalable methods that can produce these compounds in multi-gram quantities .

Chemical Reactions Analysis

Types of Reactions

({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of novel compounds with enhanced properties .

Biology

In biology, the compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biologically active molecules. This makes it a valuable tool in drug design and development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to enhance the solubility, potency, and metabolic stability of drug candidates makes it a promising component in the development of new pharmaceuticals .

Industry

In industry, the compound is used in the development of materials with unique properties, such as molecular rods, liquid crystals, and metal-organic frameworks .

Mechanism of Action

The mechanism of action of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentylamine and bicyclo[1.1.1]pentane-1,3-dicarboxylate .

Uniqueness

({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .

Biological Activity

The compound ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine represents a novel class of bicyclic structures that exhibit potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

Synthesis of this compound

The synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, has been explored using various methodologies. A notable approach involves the reaction of [1.1.1]propellane with hydrazine derivatives, which allows for the efficient formation of hydrazine-based compounds with bicyclic structures . Recent advancements in synthetic methodologies have improved scalability and yield, making it feasible to produce these compounds for biological evaluations .

Anti-inflammatory Properties

Research indicates that bicyclo[1.1.1]pentane derivatives, including those containing hydrazine moieties, can exhibit significant anti-inflammatory activity. For instance, a study evaluated a series of bicyclo[1.1.1]pentane-containing lipoxin A4 mimetics (BCP-sLXm), demonstrating that one specific compound (6a) significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% . This suggests that bicyclo[1.1.1]pentane derivatives may serve as promising candidates for the development of anti-inflammatory drugs.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of bicyclo[1.1.1]pentane derivatives. A compound designed using this motif was shown to be an equipotent inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease pathology . The modifications introduced by the bicyclic structure improved passive permeability and aqueous solubility, enhancing oral absorption characteristics in preclinical models.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study 1: Anti-inflammatory Activity
    In vitro assays demonstrated that BCP-sLXm (6a) reduced pro-inflammatory cytokines such as TNFα and MCP-1 in human monocyte cell lines, suggesting its potential as an anti-inflammatory agent .
  • Case Study 2: Enzyme Inhibition
    The incorporation of the bicyclo[1.1.1]pentane motif into drug candidates has been associated with enhanced metabolic stability and efficacy against specific targets like γ-secretase, indicating its utility in drug design for neurodegenerative diseases .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

CompoundBiological ActivityMechanism of ActionReference
This compoundAnti-inflammatoryInhibition of NFκB signaling
BCP-sLXm (6a)Anti-inflammatoryCytokine release inhibition
γ-secretase inhibitor with BCPEnzyme inhibitionCompetitive inhibition

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1-bicyclo[1.1.1]pentanylmethylhydrazine

InChI

InChI=1S/C6H12N2/c7-8-4-6-1-5(2-6)3-6/h5,8H,1-4,7H2

InChI Key

XHNXQDXKEJDYNJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CNN

Origin of Product

United States

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